molecular formula C10H7Cl2NS B2727231 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole CAS No. 1342394-08-4

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole

Cat. No.: B2727231
CAS No.: 1342394-08-4
M. Wt: 244.13
InChI Key: DXWOJURLWQMDQV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H7Cl2NS and its molecular weight is 244.13. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives, including those related to 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole, have been studied for their corrosion inhibition properties. For instance, some 1,3,4-thiadiazoles showed promising results as corrosion inhibitors for mild steel in acidic solutions, with their effectiveness possibly related to quantum chemical parameters such as dipole moment and molecular orbital energies (Bentiss et al., 2007). Furthermore, studies on thiazole and thiadiazole derivatives against the corrosion of iron have demonstrated the utility of DFT calculations and molecular dynamics simulations in predicting inhibition performances (Kaya et al., 2016).

Quantum Chemical and Molecular Dynamics Simulation Studies

Thiazole derivatives have been the subject of quantum chemical and molecular dynamics simulation studies to understand their interaction with metal surfaces and their corrosion inhibition mechanisms. These studies provide insights into the molecular properties that contribute to their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Structural Analysis and Characterization

Research has also focused on the structural analysis and characterization of thiazole derivatives. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, providing detailed insights into its geometry, electronic properties, and potential applications in non-linear optics (NLO) materials (Kerru et al., 2019).

Drug Delivery Systems

Thiazole derivatives have been investigated for their potential in drug delivery systems. For example, gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole have been explored as a novel system for drug transport, demonstrating the ability to improve the solubility and delivery of thiazole-based drugs (Asela et al., 2017).

Theoretical Study of Intramolecular Hydrogen Bonds

In addition, thiazole derivatives have been subjected to theoretical studies to understand the role of intramolecular hydrogen bonds in their properties. Such studies contribute to the design of new chemical entities with specific applications (Castro et al., 2007).

Properties

IUPAC Name

2-(chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWOJURLWQMDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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